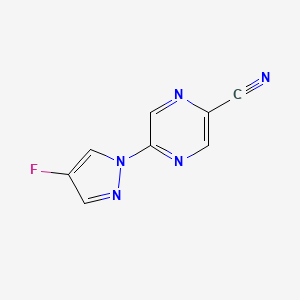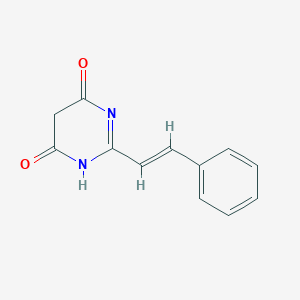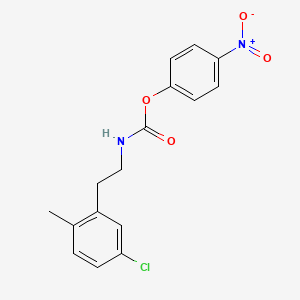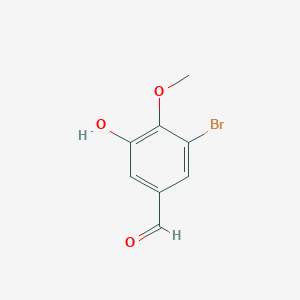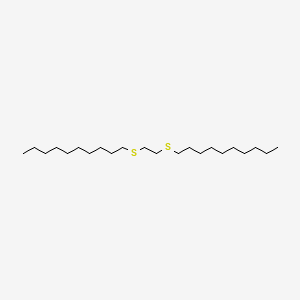
11,14-Dithiatetracosane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
11,14-Dithiatetracosane is an organic compound with the molecular formula C22H46S2 It is characterized by the presence of two sulfur atoms within a long hydrocarbon chain
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 11,14-Dithiatetracosane typically involves the reaction of decane with 1,2-dichloroethane in the presence of a base, followed by the introduction of sulfur atoms through a thiolation reaction. The reaction conditions often require a controlled environment with specific temperatures and pressures to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale thiolation processes where the reactants are combined in reactors designed to handle the specific requirements of the reaction. The process is optimized to maximize yield and purity, often involving purification steps such as distillation or recrystallization.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the sulfur atoms are oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfur atoms to thiols or other reduced forms.
Substitution: The compound can participate in substitution reactions where the sulfur atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
11,14-Dithiatetracosane has several applications in scientific research:
Chemistry: It is used as a model compound in studies of sulfur-containing organic molecules.
Biology: Research into its interactions with biological systems can provide insights into the behavior of sulfur compounds in living organisms.
Industry: Used in the development of materials with unique properties, such as lubricants or surfactants.
作用機序
The mechanism by which 11,14-Dithiatetracosane exerts its effects involves interactions with molecular targets through its sulfur atoms. These interactions can influence various biochemical pathways, potentially leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Tetracosane: A hydrocarbon with a similar chain length but without sulfur atoms.
Dodecyl sulfide: A shorter chain sulfur-containing compound.
Hexadecyl sulfide: Another sulfur-containing compound with a different chain length.
Uniqueness: 11,14-Dithiatetracosane is unique due to the specific positioning of its sulfur atoms within a long hydrocarbon chain. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be suitable.
特性
CAS番号 |
60810-43-7 |
|---|---|
分子式 |
C22H46S2 |
分子量 |
374.7 g/mol |
IUPAC名 |
1-(2-decylsulfanylethylsulfanyl)decane |
InChI |
InChI=1S/C22H46S2/c1-3-5-7-9-11-13-15-17-19-23-21-22-24-20-18-16-14-12-10-8-6-4-2/h3-22H2,1-2H3 |
InChIキー |
NJNNTWRBFGHMTD-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCSCCSCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


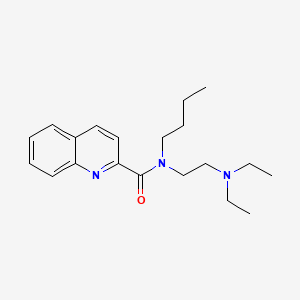
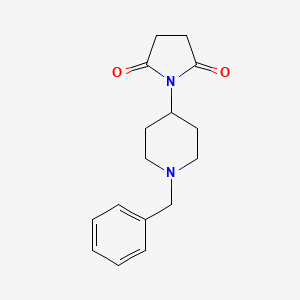

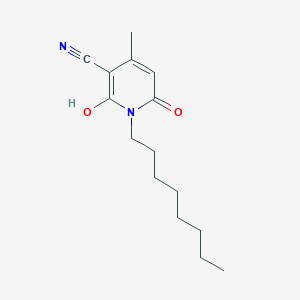
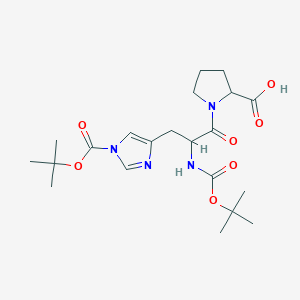
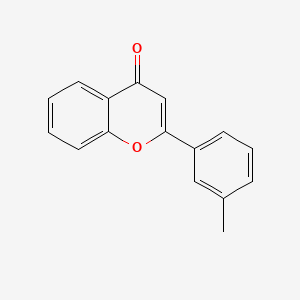

![4-Chloro-5-(2-pyridinylmethyl)-5h-pyrrolo[3,2-d]pyrimidin-2-amine](/img/structure/B13976360.png)
